Gynuramide II
Overview
Description
Gynuramide II is a natural product derived from the genus Exochorda, which belongs to the Rosaceae family . It is a ceramide-type sphingolipid, known for its unique structure and potential biological activities . The molecular formula of this compound is C42H83NO5, and it has a molecular weight of 682.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gynuramide II involves several steps, starting from the appropriate fatty acid and sphingosine precursors. The key steps include:
Acylation: The fatty acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with sphingosine to form the amide bond.
Hydroxylation: The resulting compound undergoes hydroxylation at specific positions to introduce hydroxyl groups.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large reactors are used to carry out the acylation and hydroxylation reactions.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and scalability.
Purification and Quality Control: Advanced chromatographic techniques and quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Gynuramide II undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Gynuramide II has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Gynuramide II involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Enzyme Activity: It can inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.
Inducing Apoptosis: This compound has been shown to induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways
Comparison with Similar Compounds
Gynuramide II is compared with other similar compounds, such as:
Soyacerebroside I: Similar in structure but differs in the length of the fatty acid chain.
Soyacerebroside II: Has a similar backbone but different functional groups attached.
Momor-cerebroside I: Another ceramide-type sphingolipid with variations in the hydroxylation pattern.
Cerebroside B: Similar structure but with different substituents on the sphingosine backbone.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a long-chain fatty acid, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-N-(1,3,4-trihydroxyoctadec-8-en-2-yl)tetracosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,38-41,44-47H,3-26,28,30-37H2,1-2H3,(H,43,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGPKIBTGZJJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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